![molecular formula C14H10Cl2N2O2S2 B2742498 2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 862807-64-5](/img/structure/B2742498.png)

2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

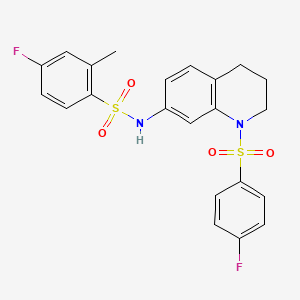

The compound “2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide” is a heterocyclic compound . It is not intended for human or veterinary use and is for research use only. The molecular formula of the compound is C14H10Cl2N2O2S2 and it has a molecular weight of 373.27.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another approach involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The aromaticity of the thiophene ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .Physical and Chemical Properties Analysis

The compound is soluble in most organic solvents like alcohol and ether but insoluble in water . The molecular mass of the compound is 373.27.Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

Compounds structurally related to 2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide have been synthesized and explored for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. For instance, novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential applications in drug development for managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of similar compounds have been a focus of research, indicating their potential use in treating infections. Synthesized pyridine derivatives have displayed variable activity against bacteria and fungi, highlighting the chemical versatility and therapeutic potential of these molecules (Patel, Agravat, & Shaikh, 2011).

Molecular Docking and Biological Evaluation

Some studies have included molecular docking to understand the interaction between synthesized compounds and biological targets, further assessing their biological efficacy. For example, compounds synthesized from benzo[d][1,3,2]dioxaphosphol-5-yl and tetrazol-thiophene-2-carboxamides were characterized and subjected to docking studies, offering insights into their antimicrobial potential (Talupur, Satheesh, & Chandrasekhar, 2021).

Novel Fluorophores for Imaging and Therapy

The development of fluorescent dyes for imaging and therapeutic applications has also been explored. N-ethoxycarbonylpyrene and perylene thioamides have been used to synthesize fluorescent dyes with potential applications in imaging and as photosensitizers for photodynamic therapy, demonstrating the utility of these compounds in biomedical research (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have shown activity against bacterial strains such asB. cereus, B. subtilis, and E. coli, and fungal strains like A. niger, Fusarium oxisporum, and Rhizopus oryzae .

Mode of Action

Compounds with similar structures have been found to interact with their targets through various mechanisms, including suzuki–miyaura coupling . This process involves the formation of a new bond between the compound and its target, facilitated by a transition metal catalyst .

Biochemical Pathways

Similar compounds have been involved in processes such as oxidative addition and transmetalation . These processes can lead to changes in the structure of the target molecule, potentially affecting its function .

Pharmacokinetics

Similar compounds have been noted for their overall lipophilicity values , which can influence their absorption and distribution within the body.

Result of Action

Similar compounds have shown potent biochemical and cellular inhibition , suggesting that this compound may also have inhibitory effects on its targets.

Action Environment

It’s worth noting that the stability of similar compounds can be influenced by factors such as air and moisture .

Zukünftige Richtungen

Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2S2/c1-6-3-4-8(20-2)10-11(6)22-14(17-10)18-13(19)7-5-9(15)21-12(7)16/h3-5H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMYHCKVOWTFJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)

![2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide](/img/structure/B2742425.png)

![7-Fluoro-3-[[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2742426.png)

![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2742428.png)

![N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2742429.png)

![5-ethyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2742430.png)

![N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2742431.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2742432.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2742433.png)

![1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742436.png)